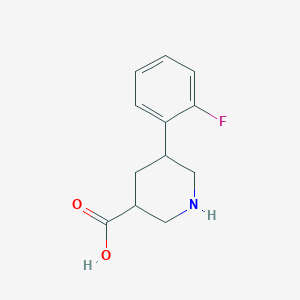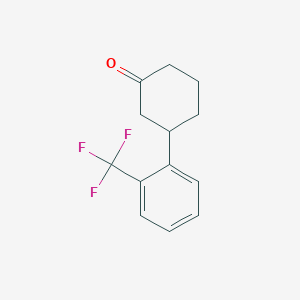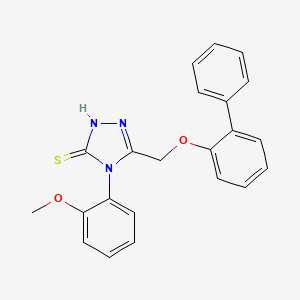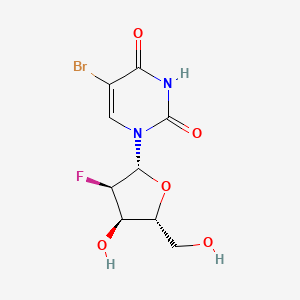
5-Bromo-2'-deoxy-2'-fluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2’-deoxy-2’-fluorouridine: is a synthetic nucleoside analog that has garnered interest due to its potential antiviral properties. This compound is a 5-halo analog, which means it contains a halogen atom at the 5th position of the nucleoside structure. It is primarily used in scientific research and has shown promise as an antiviral agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxy-2’-fluorouridine typically involves the halogenation of a nucleoside precursor. The process begins with the protection of the hydroxyl groups on the nucleoside, followed by the introduction of the bromine and fluorine atoms at specific positions. The reaction conditions often require the use of halogenating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST). The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for 5-Bromo-2’-deoxy-2’-fluorouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for protection, halogenation, and deprotection steps helps in maintaining the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2’-deoxy-2’-fluorouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the halogen atoms.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding uridine analog
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed:
Substitution Products: Various substituted nucleosides depending on the reagent used.
Oxidation Products: Oxidized derivatives of the nucleoside.
Reduction Products: Dehalogenated nucleosides
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-2’-deoxy-2’-fluorouridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It is incorporated into DNA during replication, allowing researchers to track and analyze cell proliferation and DNA damage responses .
Medicine: In medicine, 5-Bromo-2’-deoxy-2’-fluorouridine has shown potential as an antiviral agent. It inhibits the replication of certain viruses by interfering with their DNA synthesis. This makes it a candidate for the development of antiviral drugs .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its ability to undergo multiple chemical reactions makes it valuable in the synthesis of complex organic compounds .
Mécanisme D'action
The mechanism of action of 5-Bromo-2’-deoxy-2’-fluorouridine involves its incorporation into viral DNA during replication. Once incorporated, it disrupts the normal function of the viral DNA, leading to the inhibition of viral replication. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes. By inhibiting these enzymes, 5-Bromo-2’-deoxy-2’-fluorouridine effectively halts the spread of the virus .
Comparaison Avec Des Composés Similaires
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in DNA synthesis studies.
5-Iodo-2’-deoxyuridine: An iodinated analog with antiviral and anticancer properties.
Comparison: 5-Bromo-2’-deoxy-2’-fluorouridine is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation provides it with distinct chemical and biological properties compared to its analogs. For instance, the fluorine atom enhances its stability and resistance to enzymatic degradation, while the bromine atom contributes to its antiviral activity .
Propriétés
Formule moléculaire |
C9H10BrFN2O5 |
|---|---|
Poids moléculaire |
325.09 g/mol |
Nom IUPAC |
5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
Clé InChI |
WFOXFPXBLFRFHB-UAKXSSHOSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


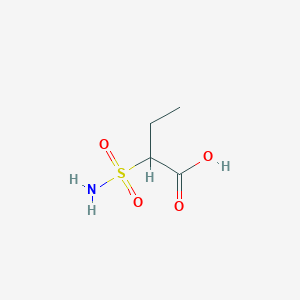
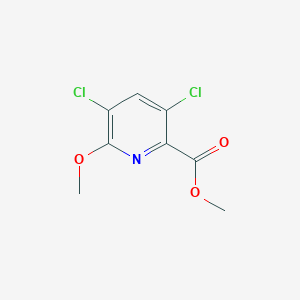



![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)

![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)
